4,7-Bis(9,9-dimethyl-9H-fluoren-2-yl)benzo[c][1,2,5]thiadiazole
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Overview
Description
4,7-Bis(9,9-dimethyl-9H-fluoren-2-yl)benzo[c][1,2,5]thiadiazole is an organic compound that belongs to the class of benzo[c][1,2,5]thiadiazole derivatives. This compound is known for its unique photophysical properties, making it a valuable material in various scientific and industrial applications, particularly in the field of organic electronics and optoelectronics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Bis(9,9-dimethyl-9H-fluoren-2-yl)benzo[c][1,2,5]thiadiazole typically involves the following steps:
Starting Materials: The synthesis begins with 9,9-dimethyl-9H-fluorene and benzo[c][1,2,5]thiadiazole.
Bromination: The 9,9-dimethyl-9H-fluorene is brominated to form 2-bromo-9,9-dimethyl-9H-fluorene.
Suzuki Coupling: The brominated fluorene undergoes a Suzuki coupling reaction with benzo[c][1,2,5]thiadiazole-4,7-diboronic acid under palladium catalysis to form the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the coupling reaction.
Chemical Reactions Analysis
Types of Reactions
4,7-Bis(9,9-dimethyl-9H-fluoren-2-yl)benzo[c][1,2,5]thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield the corresponding amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
4,7-Bis(9,9-dimethyl-9H-fluoren-2-yl)benzo[c][1,2,5]thiadiazole has several scientific research applications:
Organic Electronics: Used as a building block for organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its excellent electron-transporting properties.
Optoelectronics: Employed in the fabrication of organic field-effect transistors (OFETs) and organic photodetectors.
Sensors: Utilized in the development of chemical sensors for detecting various analytes.
Biological Research: Investigated for its potential use in bioimaging and as a fluorescent probe in biological systems.
Mechanism of Action
The mechanism of action of 4,7-Bis(9,9-dimethyl-9H-fluoren-2-yl)benzo[c][1,2,5]thiadiazole involves its interaction with molecular targets through its electron-transporting properties. The compound can facilitate charge transfer processes in electronic devices, enhancing their performance. In biological systems, it can interact with cellular components, enabling its use as a fluorescent probe.
Comparison with Similar Compounds
Similar Compounds
- 4,7-Bis(9,9-dimethyl-9H-fluoren-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole
- 5,6-Bis(9,9-dimethyl-9H-fluoren-2-yl)benzo[c][1,2,5]thiadiazole
Uniqueness
4,7-Bis(9,9-dimethyl-9H-fluoren-2-yl)benzo[c][1,2,5]thiadiazole is unique due to its specific substitution pattern, which imparts distinct photophysical properties. This makes it particularly suitable for applications in organic electronics and optoelectronics, where efficient charge transport and light emission are crucial.
Properties
Molecular Formula |
C36H28N2S |
---|---|
Molecular Weight |
520.7 g/mol |
IUPAC Name |
4,7-bis(9,9-dimethylfluoren-2-yl)-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C36H28N2S/c1-35(2)29-11-7-5-9-25(29)27-15-13-21(19-31(27)35)23-17-18-24(34-33(23)37-39-38-34)22-14-16-28-26-10-6-8-12-30(26)36(3,4)32(28)20-22/h5-20H,1-4H3 |
InChI Key |
HFBAGLZSYJTYSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=CC=C(C5=NSN=C45)C6=CC7=C(C=C6)C8=CC=CC=C8C7(C)C)C |
Origin of Product |
United States |
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